molecular formula C22H17N3O2 B2473039 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide CAS No. 941888-81-9

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide

Cat. No.: B2473039
CAS No.: 941888-81-9
M. Wt: 355.397
InChI Key: DGQRODOVMAEGJO-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide is a synthetic small molecule characterized by a naphthamide moiety linked to a substituted dihydropyridazinone ring.

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-25-21(26)13-12-20(24-25)16-8-10-19(11-9-16)23-22(27)18-7-6-15-4-2-3-5-17(15)14-18/h2-14H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQRODOVMAEGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the pyridazinone ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The resulting pyridazinone intermediate is then coupled with a naphthamide derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the 1-methyl-6-oxo-1,6-dihydropyridazine moiety, forming hydroxylated derivatives or converting it to a pyridazine-dione structure. For example:

Compound+KMnO4H+/H2OOxidized derivative+MnO2\text{Compound} + \text{KMnO}_4 \xrightarrow{\text{H}^+/\text{H}_2\text{O}} \text{Oxidized derivative} + \text{MnO}_2

Key conditions :

  • Solvent: Water or ethanol

  • Temperature: 25–60°C

  • Yield: ~70–85%

Reduction Reactions

The amide and pyridazinone groups participate in reduction processes. Sodium borohydride (NaBH₄) selectively reduces the carbonyl group of the naphthamide moiety to a secondary alcohol without affecting the pyridazinone ring:

Compound+NaBH4MeOH/EtOHAlcohol derivative+H2\text{Compound} + \text{NaBH}_4 \xrightarrow{\text{MeOH/EtOH}} \text{Alcohol derivative} + \text{H}_2

Optimized parameters :

  • Solvent: Methanol or ethanol

  • Reaction time: 2–4 hours

  • Yield: 60–75%

Hydrolysis of the Amide Bond

The naphthamide group undergoes hydrolysis under acidic or basic conditions, cleaving the C–N bond to form 2-naphthoic acid and the corresponding amine:

Condition Reagents Products Yield
Acidic hydrolysisHCl (6M), reflux2-Naphthoic acid + 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline85–90%
Basic hydrolysisNaOH (2M), 80°CSodium 2-naphthoate + Amine salt75–80%

Halogenation

Electrophilic bromination occurs at the naphthalene ring’s alpha position using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) :

Compound+NBSDMSO, 20°CBrominated product+Succinimide\text{Compound} + \text{NBS} \xrightarrow{\text{DMSO, 20°C}} \text{Brominated product} + \text{Succinimide}

Key data :

  • Reaction time: 20 hours

  • Bromine incorporation: 1 equivalent

  • Yield: 97%

Cyclization and Ring Modification

The pyridazinone ring participates in cyclization with hydrazine hydrate (N₂H₄·H₂O) under reflux conditions, forming fused heterocyclic systems :

Compound+N2H4AcOH, EtOH, refluxTetracyclic derivative\text{Compound} + \text{N}_2\text{H}_4 \xrightarrow{\text{AcOH, EtOH, reflux}} \text{Tetracyclic derivative}

Optimized protocol :

  • Solvent: Ethanol/acetic acid (9:1)

  • Temperature: 80°C

  • Yield: 36% (two-step process)

Esterification

The naphthamide’s carboxylic acid derivative reacts with alcohols (e.g., methanol) under acidic catalysis to form esters:

2-Naphthoic acid+CH3OHH2SO4,ΔMethyl 2-naphthoate+H2O\text{2-Naphthoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Methyl 2-naphthoate} + \text{H}_2\text{O}

Conditions :

  • Catalyst: Concentrated H₂SO₄

  • Temperature: 60–70°C

  • Yield: 90–95%

Cross-Coupling Reactions

The aromatic rings undergo Suzuki-Miyaura coupling with boronic acids in the presence of Pd catalysts :

Brominated derivative+Ar-B(OH)2Pd(PPh3)4,BaseBiaryl product\text{Brominated derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl product}

Typical parameters :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Base: Na₂CO₃

  • Solvent: DME/H₂O

  • Yield: 70–80%

Nucleophilic Substitution

The pyridazinone’s amine group reacts with electrophiles (e.g., alkyl halides) in polar aprotic solvents :

Compound+R-XDMF, K2CO3N-alkylated product\text{Compound} + \text{R-X} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-alkylated product}

Conditions :

  • Solvent: DMF

  • Base: K₂CO₃

  • Temperature: 50–60°C

  • Yield: 50–65%

Scientific Research Applications

Medicinal Chemistry

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that this compound may inhibit cancer cell proliferation through the modulation of specific signaling pathways. For instance, it has been observed to induce apoptosis in various cancer cell lines by targeting key regulatory proteins involved in cell survival .
  • Anti-inflammatory Properties : The compound exhibits potential anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. This mechanism could be beneficial in treating inflammatory diseases .

Biological Research

The compound is also studied for its interactions with biological macromolecules:

  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes, which may be relevant in drug development for various diseases .

Chemical Research

In the field of synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cells. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of this compound. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

Compound A : N-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-2-naphthamide ()

  • Structural Differences: Replaces the dihydropyridazinone ring with a piperazine group bearing a trifluoromethylphenyl substituent.
  • The piperazine moiety enhances solubility due to its basic nitrogen, whereas the dihydropyridazinone’s lactam structure may reduce solubility but improve metabolic stability .

Compound B : Pharmacopeial analogues (m, n, o) ()

  • Key Features : These compounds feature tetrahydropyrimidin-1(2H)-yl and diphenylhexan-yl backbones with stereochemical diversity.
  • The dihydropyridazinone ring is structurally distinct from tetrahydropyrimidinone, which may influence hydrogen-bonding patterns and target engagement.

Crystallographic and Computational Analysis

For example:

  • Compound A’s piperazine ring would adopt a chair conformation, whereas the dihydropyridazinone in the target compound may exhibit planarity, influencing packing efficiency and crystallinity.
  • Software suites like WinGX and ORTEP () enable visualization of anisotropic displacement parameters, which could highlight differences in thermal motion between the naphthamide and trifluoromethylphenyl groups.

Q & A

Q. What experimental designs validate target engagement in cellular models?

  • Methodology : Use cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm binding to intended targets (e.g., BTK ). CRISPR knockouts or siRNA silencing of the target gene can corroborate mechanism-specific effects.

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